N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S2/c1-9-12(7-8-15-20(2,17)18)19-13(16-9)10-3-5-11(14)6-4-10/h3-6,15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIOSSNWGHMJSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor such as 2-aminothiophenol and an α-haloketone.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide exhibit potent anticancer activities. For instance, derivatives of thiazole have been evaluated for their antiproliferative effects against various cancer cell lines. Studies have shown that modifications to the thiazole structure can enhance cytotoxicity and selectivity towards cancer cells .
TRPV3 Modulation
The compound has been explored for its ability to modulate the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is involved in pain sensation and thermal regulation. Compounds that influence TRPV3 function may offer therapeutic avenues for treating pain and inflammatory conditions . The modulation of TRPV3 by such compounds could help in developing new analgesics with fewer side effects compared to traditional pain medications.
Case Study 1: Anticancer Activity
In a study published in ResearchGate, derivatives of thiazole were synthesized and tested for their anticancer properties. One specific derivative demonstrated significant inhibition of cell growth in multiple cancer lines, indicating that structural modifications can enhance efficacy against cancer .
Case Study 2: Pain Management
Research on TRPV3 modulators has shown that certain compounds can effectively reduce pain responses in animal models. The application of this compound could lead to advancements in non-opioid pain management strategies.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues from Hantzsch Cyclization ()
describes N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) and related derivatives synthesized via catalyst-free Hantzsch cyclization. These compounds share the 2-(4-chlorophenyl)-1,3-thiazole backbone but differ in substituents:
- Position 4 : Hydroxy group (vs. methyl in the target compound).
- Position 5 : Benzamide (vs. methanesulfonamide).
Key Differences :
- The benzamide substituent in 4da may confer distinct electronic effects due to conjugation with the aromatic ring, contrasting with the electron-withdrawing sulfonamide group in the target compound.
Carbamate Derivative ()
The compound 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate shares the 2-(4-chlorophenyl)-4-methyl-thiazole core but replaces methanesulfonamide with an N-isopropylcarbamate group.
Key Differences :
- Functional Group : Carbamates are hydrolytically less stable than sulfonamides, which may influence bioavailability.
Oxazole-Based Sulfonamide ()
N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine replaces the thiazole ring with an oxazole, which alters electronic properties (oxazole is less electron-rich than thiazole). The sulfonyl group is part of a sulfonamide linked to a benzyl group, differing from the methanesulfonamide in the target compound.
Key Differences :
- Heterocycle Stability : Thiazoles generally exhibit greater metabolic stability than oxazoles due to sulfur’s lower electronegativity.
- Substituent Effects : The benzyl group in the oxazole derivative may enhance lipophilicity, whereas the ethyl-methanesulfonamide in the target compound balances hydrophilicity.
Data Table: Structural and Functional Comparison
Implications for Bioactivity
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 866018-58-8, exhibits a range of pharmacological effects that may have implications in medicinal chemistry and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H17ClN2OS, and it has a molecular weight of 410.84 g/mol. The compound features a thiazole ring substituted with a chlorophenyl group and a methanesulfonamide moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN2OS |
| Molecular Weight | 410.84 g/mol |
| CAS Number | 866018-58-8 |
Research indicates that compounds containing thiazole rings often exhibit diverse biological activities due to their ability to interact with various biological targets. The specific mechanism of action for this compound may involve:
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory processes.
- Receptor Modulation : The compound may interact with specific receptors, potentially modulating pathways related to pain and inflammation.
Anti-inflammatory Activity
Several studies have documented the anti-inflammatory properties of thiazole derivatives. For instance, compounds similar to this compound have been shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms .
Anticancer Potential
The compound has demonstrated potential anticancer activity in preliminary studies. For example, it was shown to inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values indicating effective cytotoxicity .
Case Studies
- Study on Anti-inflammatory Effects : A study conducted on a series of thiazole derivatives found that those with methanesulfonamide substitutions exhibited reduced inflammation in animal models by inhibiting COX enzymes .
- Antimicrobial Efficacy : In vitro tests revealed that this compound showed an MIC (Minimum Inhibitory Concentration) as low as 32 µg/mL against Staphylococcus aureus, suggesting potent antibacterial properties .
Q & A
Q. What synthetic strategies are optimal for constructing the thiazole core in N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}methanesulfonamide?
The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis , involving condensation of α-haloketones (e.g., 4-chloroacetophenone) with thiourea under acidic conditions . Subsequent alkylation with 2-bromoethylamine introduces the ethylamine side chain. Reaction optimization (temperature: 60–80°C, solvent: ethanol/HCl) is critical for yield (>75%) and purity .
Q. How can researchers characterize the compound’s purity and structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and backbone connectivity .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- HPLC with UV detection to assess purity (>95%) and detect byproducts .
Q. What are the key physicochemical properties influencing this compound’s solubility and stability?
- Lipophilicity : Enhanced by the 4-chlorophenyl and methyl groups, requiring DMSO or ethanol for dissolution in vitro .
- Stability : Stable at pH 6–8 but degrades under strong acidic/basic conditions (e.g., >50% decomposition at pH 2 or 12 after 24 hours) .
Advanced Research Questions
Q. How can computational tools like Multiwfn or AutoDock elucidate the compound’s bioactivity mechanisms?
- Multiwfn : Analyze electron density localization to predict reactive sites (e.g., sulfur in the thiazole ring) .
- AutoDock : Perform molecular docking to simulate binding with biological targets (e.g., caspase-3 for apoptosis induction). Adjust receptor flexibility parameters to refine binding affinity estimates (ΔG ≤ −8 kcal/mol) .
Q. What experimental approaches resolve contradictions in reported bioactivity data across similar thiazole derivatives?
- Dose-response assays : Compare IC₅₀ values in cancer cell lines (e.g., MCF-7 vs. PC-3) to identify cell-type specificity .
- Pathway inhibition studies : Use Western blotting to quantify caspase-3 activation, ensuring apoptosis is the primary mechanism and not off-target effects .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s therapeutic potential?
- Substituent modification : Replace the 4-chlorophenyl group with fluorophenyl to enhance metabolic stability (e.g., t₁/₂ increased from 2.5 to 4.1 hours in hepatic microsomes) .
- Side-chain engineering : Introduce sulfonamide variants to improve target selectivity (e.g., 10-fold higher affinity for kinase X vs. Y) .
Q. What methodologies validate the compound’s interaction with enzymes or receptors in neuroprotective studies?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐₙ ≈ 1 × 10⁴ M⁻¹s⁻¹) to receptors like NMDA or GABA.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
Methodological Guidance
Q. How to design a robust assay for evaluating the compound’s cytotoxicity while minimizing false positives?
- Dual-assay validation : Combine MTT (mitochondrial activity) with lactate dehydrogenase (LDH) release assays to distinguish cytostasis from apoptosis .
- Control for thiazole autofluorescence : Use excitation/emission wavelengths >550 nm to avoid interference in fluorescence-based assays .
Q. What strategies mitigate challenges in scaling up synthesis without compromising yield?
Q. How to prioritize biological targets for this compound using cheminformatics databases?
- PubChem BioAssay : Screen against >200 kinase targets to identify high-probability hits (pIC₅₀ > 6.5) .
- ChEMBL similarity searching : Use Tanimoto coefficients (>0.85) to shortlist analogs with confirmed activity against inflammation or cancer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
